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Compound of Interest

Compound Name: AZD1208 hydrochloride

Cat. No.: B560551

AZD1208 is a potent, orally available, ATP-competitive small-molecule inhibitor targeting the
PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2][3] These serine/threonine
kinases are crucial downstream effectors of the JAK/STAT signaling pathway and are
implicated in the regulation of cell proliferation, survival, and apoptosis.[4][5] Overexpression of
PIM kinases is a hallmark of various hematological malignancies and solid tumors, making
them a significant target for cancer therapy.[6][7]

AZD1208 demonstrates low nanomolar efficacy against all three PIM isoforms.[8][9] Its
development and evaluation have highlighted a high degree of selectivity, a critical attribute for
therapeutic candidates to minimize off-target effects and associated toxicities.[1][10] This guide
provides a comparative analysis of AZD1208's selectivity across the human kinome, supported
by available experimental data and methodologies.

Potency and On-Target Activity

AZD1208 is a pan-PIM kinase inhibitor, effectively inhibiting all three family members. Its
potency has been quantified through various enzymatic assays, with IC50 (half-maximal
inhibitory concentration) and Ki (inhibition constant) values consistently in the low nanomolar
range. The inhibitory activity is influenced by ATP concentration, a characteristic of ATP-
competitive inhibitors.[1]
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. ] Assay
Inhibitor Target IC50 (nM) Ki (nM) .
Conditions
Enzymatic assay
AZD1208 PIM1 0.4 0.1 at half-maximal
ATP
Enzymatic assay
PIM2 5.0 1.92 at half-maximal
ATP
Enzymatic assay
PIM3 1.9 0.4 at half-maximal
ATP
Enzyme assa
PIM1 2.6 - Y Y
with 5 mM ATP
Enzyme assa
PIM2 164 - ) Y Y
with 5 mM ATP
Enzyme assa
PIM3 17 - . Y Y
with 5 mM ATP
PIM447
PIM1 - 0.006 Cell-free assay
(LGH447)
PIM2 - 0.018 Cell-free assay
PIM3 - 0.009 Cell-free assay
SGI-1776 PIM1 7 - Cell-free assay
50-fold selective
PIM2 350 -
vs. PIM1
10-fold selective
PIM3 70 -
vs. PIM1
CX-6258 PIM1 5 - Not specified
PIM2 25 - Not specified
PIM3 16 - Not specified
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Data compiled
from multiple

sources.[1][9]

Kinome-Wide Selectivity Profile

A key aspect of characterizing a kinase inhibitor is understanding its profile across the entire
kinome to identify potential off-target activities.[11] AZD1208 has been described as having an
"excellent selectivity profile".[1] A comprehensive screen against a panel of 442 kinases using
the DiscoveRx KINOMEscan™ technology at a concentration of 1 uM was performed during its
preclinical evaluation.[1] In this screen, kinases that were inhibited by more than 50%
underwent further analysis to determine IC50 values. While the complete dataset from this
extensive screen is not publicly detailed in the cited literature, the published findings
emphasize that AZD1208 exhibits greater than 43-fold higher affinity for PIM kinases compared
to other tested kinases, underscoring its high selectivity.[10]

The lack of significant off-target inhibition, particularly against kinases like FIt3 which is a
common off-target for other PIM inhibitors, is a notable feature of AZD1208's selectivity.[1]

PIM Kinase Signaling Pathway

PIM kinases are downstream of several cytokine and growth factor signaling pathways,
primarily the JAK/STAT pathway.[5] Upon activation, STATs (Signal Transducer and Activator of
Transcription) translocate to the nucleus and induce the transcription of target genes, including
the Pim genes.[5][7] The resulting PIM kinases phosphorylate a wide array of cytoplasmic and
nuclear substrates to drive processes essential for tumorigenesis, such as cell cycle
progression, protein synthesis, and inhibition of apoptosis.[6][12]
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Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
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Experimental Protocols

The selectivity of kinase inhibitors like AZD1208 is typically determined using well-established,
high-throughput screening platforms. The following describes a generalized protocol based on
common industry practices, such as the KINOMEscan™ and ADP-Glo™ assays.[13][14][15]

Objective: To determine the inhibitory activity of a test compound (e.g., AZD1208) against a
broad panel of human kinases.

1. KINOMEscan™ Binding Assay (Example Protocol)

This method quantifies the ability of a compound to compete with an immobilized, active-site
directed ligand for binding to the kinase active site.

o Materials: DNA-tagged kinases, test compound, immobilized non-selective kinase inhibitor
(ligand), solid support (e.g., beads), and reagents for quantitative PCR (qPCR).

e Procedure:

[¢]

Kinases from a diverse panel are individually expressed as fusions with a unique DNA tag.

o The test compound (e.g., AZD1208 at a fixed concentration, such as 1 pM) is incubated
with the DNA-tagged kinase and the immobilized ligand.

o The mixture is allowed to reach equilibrium. If the test compound binds to the kinase, it
prevents the kinase from binding to the immobilized ligand.

o The beads are washed to remove any unbound kinase.

o The amount of kinase bound to the solid support is quantified by measuring the amount of
its associated DNA tag via gPCR.

o The results are expressed as a percentage of the DMSO control (% Ctrl). A lower
percentage indicates stronger binding and inhibition by the test compound.

2. ADP-Glo™ Kinase Activity Assay (Example Protocol)
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This method measures the enzymatic activity of the kinase by quantifying the amount of ADP
produced in the phosphorylation reaction.

o Materials: Purified active kinases, kinase-specific peptide substrates, ATP, test compound,
and ADP-Glo™ reagent Kit.

e Procedure:

o

The kinase reaction is set up in a multi-well plate. Each well contains the kinase, its
specific substrate, and ATP in a reaction buffer.

o The test compound (AZD1208) is added in a dose-response range to the appropriate
wells. Control wells contain DMSO.

o The reaction is incubated for a set period (e.g., 60 minutes) at room temperature to allow
for phosphorylation.

o After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and
deplete the remaining ATP.

o The Kinase Detection Reagent is then added to convert the ADP generated into a
luminescent signal.

o Luminescence is measured using a plate reader. The signal intensity is directly
proportional to the amount of ADP produced and thus to kinase activity.

o IC50 values are calculated by plotting the percent inhibition versus the log of the
compound concentration.
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Caption: Generalized Workflow for Kinome Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in
preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

2. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in
primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in
preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

4. apexbt.com [apexbt.com]

5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nim.nih.gov]

6. bocsci.com [bocsci.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b560551?utm_src=pdf-body-img
https://www.benchchem.com/product/b560551?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497463/
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://pubmed.ncbi.nlm.nih.gov/24363397/
https://www.apexbt.com/search/signaling%20pathways%20jak%20stat%20signaling%20pim?amnoroute
https://pmc.ncbi.nlm.nih.gov/articles/PMC4957637/
https://www.bocsci.com/pim-kinase-signaling-pathway.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

7. aacrjournals.org [aacrjournals.org]
8. selleckchem.com [selleckchem.com]
9. selleckchem.com [selleckchem.com]
10. rndsystems.com [rndsystems.com]
11. icr.ac.uk [icr.ac.uk]

12. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center
[cancercenter.arizona.edu]

13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
14. worldwide.promega.com [worldwide.promega.com]

15. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin
(mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZD1208 Hydrochloride: A Comparative Guide to its
Kinome Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560551#azd1208-hydrochloride-selectivity-profile-
across-kinome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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